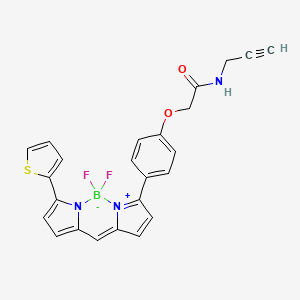

BDP TR alkyne

Description

Contextualization of Borondipyrromethene (BDP) Fluorophores in Chemical Biology

Borondipyrromethene (BDP) dyes, often referred to as BODIPY dyes, are a prominent class of fluorophores in chemical biology and materials science. aip.orgresearchgate.net Their popularity stems from a unique and advantageous set of photophysical properties.

Key Characteristics of BDP Fluorophores:

High Fluorescence Quantum Yields: Many BDP dyes exhibit high quantum yields, often approaching 1.0, which means they are very efficient at converting absorbed light into emitted fluorescent light. aip.orglumiprobe.com

High Molar Absorption Coefficients: They absorb light very strongly, contributing to their brightness. researchgate.net

Sharp Emission Spectra: Their fluorescence spectra are characterized by narrow peaks, which is beneficial for multiplexed imaging where multiple fluorescent probes are used simultaneously.

Photostability: BDP dyes are generally resistant to photobleaching, allowing for longer imaging experiments. aip.orglunanano.ca

Environmental Insensitivity: The fluorescence of many BDP dyes is not significantly affected by the polarity or pH of their environment.

Structural Versatility: The core BDP structure can be readily modified, allowing for the fine-tuning of its spectral properties to create dyes that absorb and emit at different wavelengths across the visible spectrum and into the near-infrared. aip.orgresearchgate.net

These features make BDP dyes exceptional candidates for use as biological probes, fluorescent labels for biomolecules, and sensors. researchgate.netnih.gov

The Significance of Bioorthogonal Click Chemistry in Modern Research

The concept of "click chemistry," first envisioned by K. Barry Sharpless, describes a set of chemical reactions that are rapid, high-yielding, and produce minimal byproducts. cas.org Carolyn Bertozzi later coined the term "bioorthogonal chemistry" to describe click reactions that are biocompatible, meaning they can be performed in complex biological environments like living cells without cross-reacting with biological molecules. cas.orgmdpi.com

The development of bioorthogonal chemistry has revolutionized modern research by enabling scientists to tag, track, and study biomolecules in their native settings. nih.govacs.org This has led to significant advancements in numerous areas, including:

Cellular Imaging: Visualizing the localization and dynamics of proteins, glycans, and other biomolecules. cas.org

Drug Delivery and Targeting: Developing sophisticated systems for targeted therapy. nih.govacs.orgnih.gov

Proteomics and Glycomics: Identifying and characterizing proteins and glycans from complex biological samples. mdpi.com

Biomaterials Science: Creating functionalized hydrogels for applications like 3D cell culture. cas.orgacs.org

The most prominent example of a bioorthogonal click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) with one containing a terminal alkyne to form a stable triazole linkage. cas.orgmdpi.com

Overview of Terminal Alkyne Functionality in Bioconjugation Strategies

The terminal alkyne is a cornerstone of bioorthogonal chemistry. wm.edu Its utility lies in the fact that this functional group is virtually absent from biological systems. wm.edu This chemical uniqueness ensures that a probe carrying a terminal alkyne will react selectively and specifically with its intended reaction partner (typically an azide) without off-target reactions with other cellular components. mdpi.com

This high degree of specificity is crucial for bioconjugation, the process of covalently linking molecules. The terminal alkyne serves as a "chemical handle" that can be introduced into biomolecules of interest, such as proteins, nucleic acids, or lipids, either through metabolic labeling or by modifying the intact biomolecule. nih.gov Once incorporated, the alkyne-tagged biomolecule can be detected or modified by reacting it with a probe—such as a fluorophore, an affinity tag, or a drug molecule—that carries the corresponding azide group. nih.govacs.org

Research Landscape and Key Applications of BDP TR Alkyne

This compound is a specialized reagent that combines the superior fluorescent properties of a BDP dye with the bioorthogonal reactivity of a terminal alkyne. medkoo.com The "TR" in its name signifies that its spectral properties are similar to the Texas Red (TR) or ROX channel, with an excitation maximum around 589 nm and an emission maximum around 616 nm. medkoo.comlumiprobe.com It is characterized by its bright fluorescence and a high quantum yield of approximately 0.9. lumiprobe.comlunanano.ca

Key Properties of this compound

The primary application of this compound is as a fluorescent reporter in copper-catalyzed click chemistry reactions. medkoo.comglpbio.cn Researchers use it to attach a bright and photostable red-fluorescent label to azide-modified biomolecules. This enables a variety of research applications, including:

Fluorescence Microscopy: Visualizing the location and movement of specific molecules within cells. medkoo.com

Fluorescence Polarization Assays: Studying molecular interactions, such as protein-protein or protein-ligand binding. medkoo.comlumiprobe.com

Oligonucleotide and Peptide Labeling: Tagging nucleic acids and peptides for detection and analysis. medchemexpress.com

By leveraging the specificity of the alkyne-azide reaction and the brilliant fluorescence of the BDP TR core, this compound serves as a powerful tool for elucidating complex biological processes. lunanano.camdpi.com

Compound Names

Structure

2D Structure

Properties

IUPAC Name |

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAIVGWGVIETRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bdp Tr Alkyne and Its Conjugates

Strategies for Incorporating the Terminal Alkyne Moiety into BDP Cores

The introduction of a terminal alkyne onto the BODIPY scaffold can be achieved through several primary strategies. The specific structure of BDP TR alkyne, 2-(4-(5,5-difluoro-7-(thiophen-2-yl)-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f] Current time information in Bangalore, IN.nih.govmdpi.comdiazaborinin-3-yl)phenoxy)-N-(prop-2-yn-1-yl)acetamide, indicates that the alkyne is not directly attached to the aromatic core but is appended via a linker to a meso-phenoxy substituent. This post-synthetic functionalization approach is common for complex BODIPYs.

Post-Synthetic Modification: This is the most direct route to this compound. The strategy involves:

Synthesis of a BODIPY core bearing a reactive functional group, in this case, a meso-hydroxyphenyl (phenol) group.

Subsequent alkylation of the phenol (B47542) with a reagent containing the terminal alkyne. For this compound, this involves an O-alkylation with a molecule like 2-bromo-N-(prop-2-yn-1-yl)acetamide. This method is advantageous as it allows for the late-stage introduction of the alkyne, preserving the reactive moiety from the potentially harsh conditions of BODIPY core synthesis. acs.orgresearchgate.netresearchgate.net

Direct Functionalization via Cross-Coupling: For other BODIPY alkynes, direct attachment to the core is common. The Sonogashira cross-coupling reaction is a powerful method to form a carbon-carbon bond between a terminal alkyne and a halogenated BODIPY precursor (e.g., iodo- or bromo-BODIPY). rsc.orgbeilstein-journals.orgrsc.org This allows for the precise placement of the alkyne group at various positions on the dipyrromethene skeleton (e.g., positions 2, 3, 5, or 6), which can significantly tune the dye's photophysical properties.

Electrophilic Alkynylation: The Nicholas reaction provides another route, particularly for attaching propargyl groups. acs.orgresearchgate.netacs.orgnih.gov This method uses a dicobalt hexacarbonyl-stabilized propargyl cation, which acts as an electrophile and can react with the electron-rich BODIPY core in an electrophilic aromatic substitution-type reaction. A subsequent decomplexation step reveals the desired terminal alkyne. This technique is effective for introducing alkynes onto positions like 2 and 6 of the BODIPY framework. acs.org

Precursor Synthesis and Functionalization Routes

The synthesis of this compound relies on the carefully planned construction of an asymmetrically substituted dipyrromethene precursor.

Synthesis of the Asymmetric Dipyrromethene: The core of this compound is built from two different pyrrole-derived units. The synthesis generally follows a multi-step process:

Preparation of Pyrrole (B145914) Precursors: One precursor is a pyrrole bearing a thiophene (B33073) group, while the other is an α-free pyrrole that will be condensed with an aromatic aldehyde.

Acid-Catalyzed Condensation: A meso-substituted dipyrromethane is formed by the acid-catalyzed condensation of an appropriate aldehyde with excess pyrrole. dergipark.org.trbeilstein-journals.orgderpharmachemica.comarkat-usa.org For this compound, 4-hydroxybenzaldehyde (B117250) is condensed with a thiophene-substituted pyrrole and an unsubstituted pyrrole to create the asymmetric dipyrromethane intermediate. Controlling the stoichiometry and reaction conditions is critical to favor the formation of the desired asymmetric product over symmetric side products. mdpi.comdergipark.org.tr

Oxidation: The resulting dipyrromethane is then oxidized to the corresponding dipyrromethene using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. dergipark.org.tr

Boron Complexation: The final step in forming the BODIPY core is the complexation of the dipyrromethene ligand with a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). dergipark.org.trbeilstein-journals.org This reaction forms the stable, fluorescent BF₂-dipyrromethene complex.

Functionalization Route: Once the key precursor, the meso-(4-hydroxyphenyl)-thiophenyl-BODIPY, is synthesized, the terminal alkyne is introduced.

O-Alkylation: The phenol group of the BODIPY is deprotonated with a mild base, such as potassium carbonate (K₂CO₃), and reacted with an alkylating agent containing the alkyne. In the case of this compound, the reagent is 2-bromo-N-(prop-2-yn-1-yl)acetamide. This reaction proceeds via a Williamson ether synthesis to attach the alkyne-terminated linker to the BODIPY core, yielding the final product. acs.orghbni.ac.in

Derivatization Techniques for this compound Conjugates

This compound is a chemical tool designed for conjugation. Its terminal alkyne is a versatile handle for derivatization, primarily through click chemistry.

Strategies for Biomacromolecule Labeling

The most prominent application of this compound is the fluorescent labeling of biomacromolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the primary reaction for which this compound is designed. It involves the reaction between the terminal alkyne of the dye and an azide (B81097) group on a target molecule to form a stable triazole linkage. lumiprobe.com The reaction is highly specific and efficient under mild, aqueous conditions, making it ideal for biological samples. lumiprobe.com The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). lumiprobe.comnih.gov Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. This method is widely used to label proteins, nucleic acids, and glycans that have been metabolically, genetically, or chemically engineered to contain an azide group. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While the terminal alkyne of BDP TR is less reactive in SPAAC compared to strained cyclooctynes, this copper-free click chemistry variant is an important alternative for live-cell imaging where copper toxicity is a concern. medchemexpress.com For SPAAC, this compound would be reacted with a biomolecule functionalized with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), although the corresponding BDP TR azide is more commonly used for this purpose. medchemexpress.com

Linker Chemistry Considerations for Alkyne Attachment

The linker connecting the BDP TR fluorophore to the terminal alkyne is not merely a spacer but plays a crucial role in the properties of the dye and its conjugates. The linker in this compound is a phenoxy-acetamido-propyl chain.

Length and Flexibility: The linker provides spatial separation between the bulky, often hydrophobic, BODIPY core and the biomolecule to which it is attached. This separation is critical to minimize quenching of the fluorescence that can occur if the fluorophore is too close to certain amino acid residues (like tryptophan) or other moieties. It also ensures that the alkyne is accessible for the click reaction and that the attached dye does not significantly perturb the structure or function of the labeled biomolecule. mdpi.com

Stability: The linker consists of stable ether and amide bonds, ensuring that the fluorophore remains attached to its target under a wide range of experimental conditions.

Purification and Characterization Techniques for Synthetic Products

Rigorous purification and characterization are essential to ensure the quality of this compound and to confirm the successful formation of its conjugates.

Purification:

This compound: Following synthesis, the crude product is typically purified using chromatographic techniques. Silica gel column chromatography is commonly employed to remove unreacted starting materials and major byproducts. rsc.org For achieving high purity (>95%), which is critical for labeling applications, High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is the method of choice. utep.edunih.gov

BDP TR Conjugates: After labeling a biomacromolecule, it is necessary to remove the unreacted, excess dye. For proteins, size-exclusion chromatography (SEC), dialysis, or ultrafiltration are effective methods for separating the large, labeled protein from the small dye molecule. scispace.commdpi.com Affinity chromatography can be used if the biomolecule has a suitable tag.

Characterization: The identity and purity of the synthesized products are confirmed using a combination of spectroscopic and spectrometric methods.

| Technique | This compound | BDP TR Conjugate |

| NMR Spectroscopy | Confirms the covalent structure. ¹H NMR shows characteristic peaks for aromatic, thiophene, and alkyne protons. ¹³C, ¹⁹F, and ¹¹B NMR provide further structural confirmation. nih.govutep.edu | Generally not feasible for large biomacromolecules due to signal broadening, but can be used for small molecule or peptide conjugates. |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition (C₂₄H₁₈BF₂N₃O₂S). dergipark.org.trbohrium.com | ESI-MS or MALDI-TOF MS confirms the covalent attachment of the dye by an increase in mass corresponding to the BDP TR-triazole moiety. MS/MS can help identify the specific site of labeling on a peptide. researchgate.netacs.orgnih.gov |

| UV-Visible Spectroscopy | Determines the absorption maximum (λ_abs) and molar extinction coefficient (ε). BDP TR shows a strong, sharp absorption peak characteristic of BODIPY dyes. mdpi.com | Confirms conjugation and allows for quantification of the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_abs). |

| Fluorescence Spectroscopy | Measures the emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F), which are key indicators of the dye's performance as a fluorophore. mdpi.com | Confirms that the fluorescence properties are retained after conjugation. Changes in fluorescence intensity or lifetime can provide information about the local environment of the dye on the biomolecule. |

| HPLC | Assesses purity by showing a single major peak under specific elution conditions. utep.edu | Analyzes the purity of the conjugate and can separate species with different degrees of labeling. |

| SDS-PAGE | Not applicable. | For protein conjugates, in-gel fluorescence scanning confirms that the fluorescence signal co-localizes with the protein band, providing direct evidence of covalent labeling. |

Reaction Kinetics and Mechanistic Studies of Bdp Tr Alkyne in Bioorthogonal Ligation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with BDP TR Alkyne

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under optimized conditions. acs.org It involves the reaction between a terminal alkyne, such as that on the BDP TR molecule, and an azide (B81097) to form a stable 1,4-disubstituted triazole. ekb.egbiomers.net The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt like CuSO₄ through reduction by sodium ascorbate (B8700270). ekb.eg

Optimization of Reaction Conditions for Diverse Biological Milieus

The application of CuAAC in biological systems necessitates careful optimization of reaction conditions to ensure efficient labeling without causing cellular toxicity or disrupting biological processes. The cytotoxicity of the copper catalyst is a primary concern, as free copper ions can generate reactive oxygen species (ROS) that damage proteins and nucleic acids. biorxiv.orgbiorxiv.org

Key parameters for optimization include the concentrations of the copper catalyst and the reducing agent, as well as the pH and composition of the buffer. For instance, in reactions involving the labeling of alkyne-modified proteins with azide-containing dyes, it is crucial to maintain conditions that preserve protein integrity. nih.gov Studies on various fluorophore-alkyne conjugates have shown that efficient conjugation can be achieved at low micromolar concentrations of the copper catalyst when appropriate ligands are used. The pH is generally maintained between 4 and 12, an interval where the CuAAC reaction performs well. ekb.eg The choice of buffer can also influence reaction rates; for example, some studies have found that HEPES buffer can lead to higher rate constants compared to PBS for certain cycloaddition reactions. rsc.org

Table 1: General Optimized Conditions for CuAAC Bioconjugation

| Parameter | Optimized Range/Condition | Rationale |

| Copper(II) Source | 50-200 µM CuSO₄ | Precursor for the active Cu(I) catalyst. |

| Reducing Agent | 5-10 fold excess of Sodium Ascorbate over Cu(II) | Reduces Cu(II) to the catalytically active Cu(I) state and scavenges oxygen to prevent re-oxidation. |

| Ligand | 1-5 fold excess over Cu(II) (e.g., THPTA, BTTAA) | Accelerates the reaction, stabilizes the Cu(I) catalyst, and reduces copper-mediated cytotoxicity. mdpi.com |

| pH | 6.5 - 8.0 | Balances reaction efficiency with the stability of most biological molecules. |

| Temperature | Room Temperature to 37°C | Compatible with live-cell imaging and in vitro biological experiments. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES), often with co-solvents (e.g., DMSO, t-BuOH) | Ensures solubility of both the biomolecule and the this compound probe. |

Ligand Systems and Catalyst Effects on Reaction Efficiency

The efficiency of the CuAAC reaction in biological settings is dramatically enhanced by the use of chelating ligands. These ligands serve a dual purpose: they stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation, and they accelerate the rate of the cycloaddition. nih.gov

One of the first and most widely used ligands was tris(benzyltriazolyl)methylamine (TBTA). nih.gov However, its poor water solubility limited its application in some biological contexts. This led to the development of water-soluble derivatives like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) sulfonates. mdpi.com THPTA, in particular, has been shown to be highly effective, accelerating the CuAAC reaction significantly while also protecting biomolecules like proteins from oxidative damage. mdpi.com Other ligand classes, such as those based on phosphines (e.g., PPh₃), have also been employed to accelerate the reaction, sometimes acting as both a ligand and a reducing agent. mdpi.comrsc.org The choice of ligand can influence the reaction mechanism, with kinetic studies showing a second-order dependence on copper for many N-donor ligands, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. mdpi.com

Kinetic Profiling of CuAAC with this compound

While specific second-order rate constants for this compound are not extensively documented, kinetic studies on analogous BODIPY-alkyne systems provide valuable insights. The rate of CuAAC is highly dependent on the concentrations of the reactants, the catalyst, and the ligand. For example, the click reaction of a dipropargylated BODIPY with benzyl (B1604629) azide in the presence of CuSO₄ and sodium ascorbate proceeds to high yield, demonstrating the high reactivity of the alkyne moieties on the BODIPY core. nih.govacs.org

The reaction kinetics are often monitored by following the increase in fluorescence of the triazole product, as the electronic properties of the BODIPY core can be modulated by the formation of the triazole ring. researchgate.net In some cases, the azido-BODIPY precursor is non-fluorescent, and the fluorescence is "turned on" upon reaction with an alkyne, a phenomenon that is highly useful for monitoring the reaction in real-time. researchgate.net The reaction rates for CuAAC are generally fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹, allowing for rapid labeling even at low concentrations of reactants. rsc.org

Exploration of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Related Alkyne-BDP Conjugates

To circumvent the potential cytotoxicity of the copper catalyst, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, which possesses high ring strain energy that drives the reaction with an azide forward without the need for a catalyst. acs.orgmagtech.com.cn

Comparative Analysis of Terminal vs. Strained Alkyne Reactivity

The fundamental difference between CuAAC and SPAAC lies in the nature of the alkyne. Terminal alkynes, like that in this compound, are linear and relatively unreactive on their own, requiring copper catalysis for efficient cycloaddition with azides. biomers.net In contrast, strained alkynes, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and benzothiophene-fused azacyclononyne (BT9N), are significantly more reactive due to their distorted, high-energy triple bonds. rsc.orgrsc.org

This increased reactivity comes at the cost of a larger and more sterically bulky alkyne moiety, which can sometimes perturb the biological system under study. acs.org The reaction rates for SPAAC are highly dependent on the specific cycloalkyne used. Recent studies on BDP FL-cycloalkyne conjugates have provided quantitative data on these differences. While DBCO and BCN are highly reactive, they can also exhibit non-specific reactions with thiols. Newer cycloalkynes like BT9N have been developed to offer a balance between reactivity and specificity. rsc.orgresearchgate.net

Table 2: Comparative SPAAC Rate Constants for BDP FL-Cycloalkyne Conjugates with Benzyl Azide (BnN₃)

| BDP FL-Alkyne Conjugate | Cycloalkyne Type | Second-Order Rate Constant (k) (M⁻¹s⁻¹) in CD₃CN/CD₃OD |

| DBCO-BDP FL | Strained | 0.310 rsc.orgresearchgate.net |

| BCN-BDP FL | Strained | 0.140 rsc.orgresearchgate.net |

| BT9N-BDP FL | Strained | 0.004 rsc.orgresearchgate.net |

| This compound | Terminal | Very slow (requires catalyst) |

Data sourced from studies on BDP FL conjugates, which are structurally similar to BDP TR and serve as a good proxy for comparing reactivity trends. rsc.orgresearchgate.net

Factors Influencing SPAAC Kinetics and Selectivity

The kinetics of SPAAC reactions are influenced by several factors beyond the structure of the cycloalkyne. The electronic nature of the azide partner plays a role, with electron-donating groups on the azide generally leading to faster reactions. rsc.org The reaction medium, including buffer type and pH, can also have a significant impact on the reaction rate. For example, studies with sulfo-DBCO have shown that reaction rates can vary between different biological buffers and are generally faster at higher pH values. rsc.org Temperature also affects the rate, with reactions proceeding faster at 37°C compared to 25°C. rsc.org

Selectivity is a key consideration in SPAAC. While highly reactive cycloalkynes like DBCO and BCN are effective for rapid labeling, they have been reported to react with thiols present in biological systems, which can lead to off-target labeling. rsc.org The development of next-generation cycloalkynes aims to improve selectivity by minimizing these side reactions while maintaining a sufficiently high reaction rate for biological applications. The choice of the cycloalkyne-dye conjugate must therefore be carefully considered based on the specific requirements of the experiment, balancing the need for rapid kinetics with the demand for high specificity. rsc.org

Spectroscopic and Photophysical Characterization for Research Applications

Absorption and Emission Properties of BDP TR Alkyne Derivatives

This compound exhibits absorption and emission maxima in the orange-red to red region of the visible spectrum, making it compatible with the ROX (Rhodamine X) channel in many fluorescence instruments. lumiprobe.commedkoo.comlumiprobe.com The specific wavelengths for maximum absorption and emission are crucial for designing experimental setups, including the selection of appropriate excitation sources and emission filters.

The introduction of the alkyne group for click chemistry applications can influence the spectral properties. For instance, a study on BODIPY-anthracene dyads showed that the introduction of alkyne groups resulted in a red-shift in the absorption maximum. mdpi.com

Below is a table summarizing the typical spectroscopic properties of this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | 589 nm | lumiprobe.comlunanano.calunanano.ca |

| Emission Maximum (λem) | 616 nm | lumiprobe.comlunanano.calunanano.ca |

Quantum Yield and Extinction Coefficient Determination for Imaging Performance

The performance of a fluorophore in imaging applications is heavily dependent on its brightness, which is a function of its molar extinction coefficient and fluorescence quantum yield. The molar extinction coefficient (ε) represents the efficiency with which the molecule absorbs light at a specific wavelength. The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

This compound is known for its high brightness, a result of a large extinction coefficient and a high quantum yield. lumiprobe.comaxispharm.comlumiprobe.com These properties are essential for achieving high sensitivity in detection and imaging experiments.

The following table provides the reported quantum yield and extinction coefficient for this compound.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 69,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comlunanano.calunanano.ca |

| Fluorescence Quantum Yield (Φ) | 0.9 | lumiprobe.comlunanano.calunanano.ca |

Photostability and Photobleaching Resistance Studies

A critical characteristic of a fluorescent probe for longitudinal studies and high-intensity imaging is its photostability. Photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light, can limit the duration of imaging experiments and affect quantitative analysis. BODIPY dyes, in general, are known for their good photostability. this compound is noted for its resistance to oxidation and high photostability, which is advantageous for various microscopy applications. lumiprobe.comaxispharm.com This robustness allows for prolonged or repeated imaging with minimal signal loss. lumiprobe.com

Influence of Microenvironment on Spectral Characteristics

The fluorescence properties of many dyes can be sensitive to their local microenvironment, including solvent polarity, pH, and binding to macromolecules. While some BODIPY dyes exhibit spectral properties that are not easily affected by solvent pH and polarity, others, particularly those designed as environmental probes, show strong sensitivity. lumiprobe.com The relatively hydrophobic nature of BDP TR may lead to interactions with lipidic structures within cells. ruixibiotech.com Research on other BODIPY derivatives has shown that conjugation to proteins can sometimes lead to a reduction in brightness. aip.org Understanding how the microenvironment affects this compound's fluorescence is important for interpreting results from cellular imaging and binding assays.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime of a fluorophore. BDP TR is reported to have a long excited-state lifetime, which makes it suitable for applications such as fluorescence polarization assays. lumiprobe.comruixibiotech.commedchemexpress.commedchemexpress.com The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This property can be influenced by the fluorophore's local environment and can be used to probe molecular interactions. For example, fluorescence lifetime imaging (FLIM) can distinguish between different cellular compartments or binding states of a labeled molecule. Studies on related BODIPY systems have utilized time-resolved techniques to investigate processes like intersystem crossing and the formation of long-lived triplet states. mdpi.comresearchgate.net

Applications of Bdp Tr Alkyne in Biological Imaging and Labeling Methodologies

Fluorescent Probes for Cellular Imaging

BDP TR alkyne's favorable photophysical properties, including a high fluorescence quantum yield and resistance to oxidation, make it a robust fluorescent probe for cellular imaging. lumiprobe.com Its spectral characteristics are similar to the ROX channel, providing a valuable alternative for multicolor imaging experiments. lumiprobe.comlumiprobe.com The hydrophobic nature of BDP TR allows it to stain lipophilic structures within the cell, and its cell-permeant nature facilitates the labeling of intracellular components in both living and fixed cells.

Live-Cell and Fixed-Cell Labeling Protocols

The application of this compound for cellular labeling through click chemistry involves a two-step process. First, cells are treated with a substrate containing a bioorthogonal azide (B81097) group. This azide-modified molecule is metabolically incorporated into the cellular components of interest. The second step is the click reaction itself, where the cells are treated with this compound in the presence of a copper(I) catalyst, which covalently attaches the fluorescent dye to the azide-modified targets.

For live-cell imaging , the protocol is designed to minimize cytotoxicity. The copper-catalyzed reaction can be toxic to cells, so the use of copper-chelating ligands is often employed to reduce the concentration of free copper ions while still facilitating the reaction. rsc.orgresearchgate.net A general procedure for live-cell labeling involves incubating the cells with the azide-modified precursor, followed by washing to remove any unincorporated substrate. The cells are then incubated with a reaction cocktail containing this compound, a copper(I) source (such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand. researchgate.net After a short incubation period, the cells are washed again to remove unreacted labeling reagents before imaging.

For fixed-cell labeling , the initial steps are similar to live-cell labeling, with the metabolic incorporation of the azide tag. Following this, the cells are fixed, typically with paraformaldehyde, and then permeabilized with a detergent like Triton X-100 or saponin (B1150181) to allow the click chemistry reagents to access intracellular structures. thermofisher.com The click reaction is then performed, followed by washing steps before mounting for microscopy. Fixation can sometimes alter cellular structures, but it allows for more flexibility in the labeling conditions and is compatible with immunostaining protocols for multi-target analysis.

A general workflow for these protocols is outlined in the table below.

| Step | Live-Cell Labeling | Fixed-Cell Labeling |

| 1. Metabolic Incorporation | Incubate live cells with an azide-modified substrate. | Incubate live cells with an azide-modified substrate. |

| 2. Fixation & Permeabilization | Not applicable. | Fix cells (e.g., with 4% paraformaldehyde) and then permeabilize (e.g., with 0.25% Triton X-100). |

| 3. Click Reaction | Incubate cells with a reaction mix containing this compound, a copper(I) source, and a chelating ligand in a physiologically compatible buffer. | Incubate fixed and permeabilized cells with a reaction mix containing this compound and a copper(I) source. |

| 4. Washing | Wash cells to remove unreacted reagents. | Wash cells to remove unreacted reagents. |

| 5. Imaging | Proceed with live-cell microscopy. | Mount cells and proceed with fluorescence microscopy. |

Visualization of Intracellular Structures and Dynamics

This compound is particularly useful for visualizing a variety of intracellular structures. Its lipophilic character leads to its accumulation in lipid-rich environments, making it an effective stain for membranes and organelles. For instance, BDP TR derivatives have been shown to stain mitochondria and other endomembranous organelles. This allows for the investigation of organelle morphology, distribution, and dynamics within the cell.

By combining this compound with specific azide-modified metabolic precursors, researchers can target the dye to particular cellular compartments or structures. For example, azide-modified fatty acids can be incorporated into cellular lipids, allowing for the visualization of lipid droplets and membranes. Similarly, azide-modified ceramides (B1148491) can be used to label the Golgi apparatus. nih.gov The ability to visualize these structures in live cells with this compound provides a powerful tool for studying dynamic cellular processes in real-time.

Labeling of Specific Biomolecules

The versatility of click chemistry allows for the specific labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, by introducing azide-containing building blocks into these macromolecules. This compound can then be used to fluorescently tag these modified biomolecules for detection and analysis.

Protein Tagging and Proteomic Applications

The labeling of proteins with this compound can be achieved through several methods. One common approach is to use bioorthogonal non-canonical amino acid tagging (BONCAT). protocols.io In this method, cells are cultured in the presence of an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine. protocols.io AHA is incorporated into newly synthesized proteins by the cell's natural translational machinery. These azide-modified proteins can then be specifically labeled with this compound via a click reaction. This technique allows for the visualization and identification of actively translating cells and newly synthesized proteins. protocols.io

Another powerful technique is the use of self-labeling protein tags like the SNAP-tag. rsc.org In this system, a protein of interest is genetically fused to the SNAP-tag enzyme. The cells are then treated with a SNAP-tag substrate that is conjugated to an azide. The SNAP-tag enzyme specifically and covalently attaches the azide-containing substrate to itself. Subsequent reaction with this compound allows for the fluorescent labeling of the protein of interest. This method offers high specificity for labeling a particular protein. rsc.org

These protein labeling strategies, combined with the bright fluorescence of BDP TR, are valuable for a range of proteomic applications, including the study of protein localization, trafficking, and protein-protein interactions.

Nucleic Acid (DNA/RNA) Modification and Detection

This compound can be used to detect newly synthesized DNA and RNA through the metabolic incorporation of azide-modified nucleosides. A widely used method for labeling DNA is the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay, which is an alternative to the traditional BrdU assay. However, for detection with this compound, an azide-modified nucleoside would be used. For instance, cells can be incubated with an azide-containing thymidine (B127349) analog, which is incorporated into DNA during replication. biosynth.com The azide groups in the newly synthesized DNA can then be detected by a click reaction with this compound. This provides a sensitive and specific method for measuring cell proliferation and DNA synthesis. biosynth.com

Similarly, RNA synthesis can be monitored by providing cells with an azide-modified uridine (B1682114) analog. The subsequent click reaction with this compound allows for the visualization of newly transcribed RNA. These methods are compatible with various analytical techniques, including fluorescence microscopy and flow cytometry, and provide valuable insights into the dynamics of nucleic acid synthesis in cells. biosynth.com

Glycan Metabolic Labeling and Imaging

The study of glycans, which play crucial roles in many biological processes, has been greatly advanced by metabolic labeling with bioorthogonal chemical reporters. mdpi.com In a technique known as metabolic oligosaccharide engineering (MOE), cells are supplied with unnatural, azide-modified monosaccharides. nih.govresearchgate.net These azido-sugars are taken up by the cells and incorporated into glycans by the endogenous glycosylation machinery. nih.gov

The azide-labeled glycans on the cell surface and within the cell can then be visualized by a click reaction with this compound. This approach has been used to image various types of glycans by using different azido-sugar precursors, such as N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz), and N-azidoacetylmannosamine (ManNAz). researchgate.net The ability to specifically label and image glycans provides a powerful tool for studying their roles in cell signaling, development, and disease. Recent research has demonstrated the effectiveness of using BDP-alkyne conjugates for the intracellular visualization of metabolically labeled azido (B1232118) glycans. rsc.org

| Biomolecule | Labeling Method | Azide-Containing Precursor |

| Proteins | Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) | L-azidohomoalanine (AHA) |

| SNAP-tag Labeling | Azide-conjugated SNAP-tag substrate | |

| Nucleic Acids | Metabolic Labeling of DNA | Azide-modified thymidine analog |

| Metabolic Labeling of RNA | Azide-modified uridine analog | |

| Glycans | Metabolic Oligosaccharide Engineering (MOE) | N-azidoacetylgalactosamine (GalNAz), N-azidoacetylglucosamine (GlcNAz), N-azidoacetylmannosamine (ManNAz) |

Lipid Probing and Membrane Dynamics Studies

The study of lipid localization, transport, and interactions is crucial for understanding cellular function and disease. This compound serves as a powerful tool for this purpose. Researchers can introduce lipids modified with an azide group to cells or model systems. These azide-tagged lipids are then metabolized and incorporated into cellular membranes and structures like lipid droplets. limes-institut-bonn.denih.gov

Following incorporation, the cells are fixed, and the this compound is "clicked" onto the azide-modified lipids. nih.gov This covalent labeling strategy allows for the precise visualization of specific lipid classes. The small size of the alkyne tag is advantageous as it minimally perturbs the natural behavior and structure of the lipid it is attached to. nih.gov

BDP TR and other BODIPY dyes are also known to be environmentally sensitive, or solvatochromic. titech.ac.jplabmanager.com This means their fluorescence properties, such as emission wavelength, can change based on the polarity of their local environment. titech.ac.jp This characteristic is particularly useful in membrane studies, as it can report on the fluidity and order of the lipid bilayer. For instance, changes in the lipid packing in different membrane domains, such as liquid-ordered versus liquid-disordered phases, can be inferred from shifts in the fluorescence of the probe. titech.ac.jpnih.gov This allows for detailed investigations into membrane dynamics, including the formation of lipid rafts and changes during cellular processes. nih.gov

In Vitro Diagnostic Research Applications

The robust and bright fluorescence of this compound makes it a suitable reporter molecule for developing sensitive diagnostic assays. medkoo.comlumiprobe.com

In the field of immunoassays, this compound can be used to create highly fluorescent detection reagents. Assays like Fluorescence Immunoassays (FIA) rely on detecting a fluorescent signal to quantify an analyte. This compound can be conjugated to detection antibodies via its alkyne group, reacting with an azide-modified antibody.

In a typical sandwich immunoassay format, a capture antibody is immobilized on a surface, the sample containing the target analyte is added, followed by the addition of the BDP TR-labeled detection antibody. The amount of fluorescence is directly proportional to the amount of analyte captured, enabling sensitive quantification. The high quantum yield (approximately 0.90) and large extinction coefficient of BDP TR contribute to a high signal-to-noise ratio, which is critical for detecting low-abundance analytes. lumiprobe.comaip.orgrevvity.com

Fluorescence Polarization (FP) is a technique used to study molecular binding events in real-time. medkoo.comlumiprobe.com The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. If this tracer binds to a much larger molecule, its tumbling slows significantly, and the emitted light remains highly polarized.

This compound can be used to synthesize these fluorescent tracers. lumiprobe.com Its use in FP is advantageous due to its high brightness and photostability. broadpharm.comlumiprobe.com By measuring the change in polarization, researchers can determine binding affinities, study reaction kinetics, and screen for inhibitors of a particular biomolecular interaction.

Immunoassay Development (e.g., ELISA, CLIA, FIA)

High-Resolution Microscopy Techniques Utilizing this compound Probes

The excellent photophysical properties of this compound make it a valuable fluorophore for modern microscopy, from conventional confocal to cutting-edge super-resolution methods. lumiprobe.com

Table 1: Photophysical Properties of this compound This table summarizes the key spectral characteristics of the BDP TR fluorophore.

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 589 nm | lumiprobe.com |

| Emission Maximum (λem) | 616 nm | lumiprobe.com |

| Molar Extinction Coefficient (ε) | 69,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.90 | lumiprobe.comaip.org |

In confocal microscopy, this compound provides bright and stable fluorescence, enabling high-contrast imaging of labeled structures within cells. After using click chemistry to attach the dye to an azide-tagged biomolecule of interest, the resulting signal can be clearly visualized. Its emission in the red-orange range of the spectrum is often advantageous as it can reduce interference from cellular autofluorescence, which is typically more prominent in the green and yellow regions. fau.eu This allows for clearer images and more sensitive detection of the labeled target.

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. wikipedia.org this compound is suitable for several of these advanced methods.

STED Microscopy : Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to "deplete" or switch off fluorescence from molecules at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. wikipedia.orgmicroscopyu.com The high photostability of fluorophores like BDP TR is critical for STED, as they must withstand the high laser intensities of both the excitation and depletion beams without significant photobleaching. lumiprobe.comnih.gov

STORM/PALM : Single-Molecule Localization Microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) operate by sequentially activating and imaging individual, sparse subsets of photoswitchable fluorophores. wikipedia.orgnih.govabberior.rocks By precisely localizing the center of each single-molecule emission over thousands of frames, a composite super-resolution image is reconstructed. researchgate.net While BDP TR is not inherently photoswitchable, certain BODIPY dyes can be induced to "blink" (stochastically switch between on and off states) under specific buffer conditions and laser illumination, a characteristic that is exploited in dSTORM (direct STORM). The brightness of BDP TR is a key advantage here, as it ensures that the emissions from single molecules are strong enough to be detected with a high signal-to-noise ratio, leading to more precise localization and a higher quality final image. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Class / Type |

|---|---|

| This compound | Borondipyrromethene (BODIPY) fluorescent dye |

| Cholesterol | Sterol lipid |

Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the average time a fluorophore remains in its excited state before returning to the ground state—a parameter known as the fluorescence lifetime. nih.govnih.gov Unlike intensity-based measurements, the fluorescence lifetime is an intrinsic property of a fluorophore that is generally independent of its concentration but highly sensitive to its local molecular environment. nih.gov This sensitivity to factors like polarity, ion concentration, temperature, and molecular interactions makes FLIM an invaluable tool for quantitative analysis of cellular and subcellular environments. nih.gov

The borondipyrromethene (BODIPY) derivative, this compound, possesses several key characteristics that make it an excellent probe for FLIM applications. BODIPY dyes are known for their relatively long fluorescence lifetimes, typically in the nanosecond range, which provides a dynamic range for detecting environmental changes. thermofisher.com Specifically, this compound exhibits a high fluorescence quantum yield, often approaching 0.9, and a high molar extinction coefficient, which contribute to its brightness and the robust signal necessary for precise lifetime measurements. lumiprobe.comaip.orglunanano.calunanano.ca Its fluorescence lifetime is sensitive to changes in the surrounding microenvironment, such as viscosity. acs.orgresearchgate.net For instance, studies with other BODIPY-based probes have shown that fluorescence lifetime increases in more viscous environments, a principle that can be used to map viscosity heterogeneity within cellular organelles like the endoplasmic reticulum. acs.org

This environmental sensitivity allows this compound to be used in FLIM to monitor dynamic cellular processes. When conjugated to a specific biomolecule, changes in the probe's fluorescence lifetime can report on local events such as protein-protein interactions, conformational changes, or the binding of ligands. A key application is in Förster Resonance Energy Transfer (FRET) measured by FLIM (FRET-FLIM). nih.govnih.gov In a FRET-FLIM experiment, a donor fluorophore (like a BDP TR conjugate) will exhibit a decrease in its fluorescence lifetime when in close proximity (≤10 nm) to a suitable acceptor molecule, indicating a direct molecular interaction. nih.gov As FLIM measures only the donor's lifetime, it avoids issues of spectral bleed-through that can complicate intensity-based FRET measurements, offering a more robust and quantitative analysis of molecular interactions in living cells. nih.gov

Interactive Data Table: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 589 nm | lumiprobe.comlunanano.calunanano.ca |

| Emission Maximum (λem) | 616 nm | lumiprobe.comlunanano.calunanano.ca |

| Molar Extinction Coefficient (ε) | 69,000 L·mol-1·cm-1 | lumiprobe.comlunanano.calunanano.ca |

| Fluorescence Quantum Yield (Φ) | 0.9 | lumiprobe.comaip.orglunanano.calunanano.ca |

| Molecular Formula | C₂₄H₁₈N₃BF₂O₂S | lumiprobe.comlunanano.ca |

Development of Bioconjugates for Advanced Theranostic Research Concepts

Theranostics represents an advanced therapeutic paradigm that integrates diagnostic imaging and therapy, allowing for simultaneous visualization of drug delivery, localization, and therapeutic response. nih.govrsc.org Small-molecule prodrugs and photosensitizers are key components in developing these agents, which are often designed to be activated by specific stimuli within a disease microenvironment, such as a tumor. rsc.orgnih.gov

This compound is a valuable building block for creating such theranostic agents due to its excellent photophysical properties and, crucially, its terminal alkyne group. This alkyne moiety enables covalent linkage to other molecules via "click chemistry," a set of bio-orthogonal reactions that are highly specific and efficient under mild, biologically compatible conditions. lumiprobe.commdpi.comlicorbio.com The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified molecule, such as a peptide, a small-molecule drug, or a targeting ligand. licorbio.commedchemexpress.comethz.ch

A critical challenge in designing fluorescently-labeled drugs is ensuring the dye itself does not alter the drug's intrinsic biological activity or subcellular localization. Research has demonstrated that some common fluorescent dyes can introduce a bias, misdirecting the drug conjugate to unintended organelles. researchgate.netresearchgate.net For example, conjugates made with the cyanine (B1664457) dye Cy5 have shown a tendency to accumulate in mitochondria, regardless of the original drug's target. researchgate.netresearchgate.net

In contrast, BDP-TR has been identified as a "non-biased" dye for labeling certain low molecular weight prodrugs. researchgate.net In a study involving aminoferrocene-based anticancer prodrugs, conjugation with BDP-TR did not disturb the intracellular localization, mode of action, or cancer-cell specificity of the parent compounds. researchgate.net The BDP-TR labeled prodrug was shown to localize in the lysosomes, consistent with the behavior of the unlabeled prodrug, while the Cy5-labeled version was misdirected to the mitochondria. researchgate.net This makes this compound particularly useful for developing theranostic agents where accurately tracking the biodistribution and mechanism of a conjugated drug is paramount. researchgate.net By conjugating this compound to a therapeutic agent, researchers can create constructs that allow for precise imaging of drug delivery and accumulation in target tissues, facilitating the development of more effective and targeted cancer therapies. thno.org

Interactive Data Table: Research Findings on BDP TR as a Fluorescent Label for Prodrugs

| Dye Conjugate | Parent Compound Target | Observed Conjugate Localization | Conclusion on Dye Bias | Reference |

| BDP-TR Conjugate | Lysosomes | Lysosomes | Non-biased; does not alter localization. | researchgate.netresearchgate.net |

| Cy5 Conjugate | Lysosomes | Mitochondria | Biased; alters localization of the parent compound. | researchgate.netresearchgate.net |

Comparative Analyses and Structure Activity Relationship Studies

Comparison of BDP TR Alkyne with Other BDP Fluorophores

The BDP family of dyes is known for its excellent photophysical characteristics, including high absorption coefficients, high fluorescence quantum yields, and sharp emission spectra that are relatively insensitive to solvent polarity. thermofisher.com However, variations in the core structure and substituents lead to a range of spectral properties and performance in biological applications.

BDP fluorophores have been developed to cover a wide portion of the visible spectrum. thermofisher.com this compound is specifically designed for the red-orange to red spectral region, making it spectrally similar to Texas Red. thermofisher.com This is in contrast to other popular BDP variants:

BDP FL: Emits in the green region of the spectrum, similar to fluorescein (B123965) (FAM). thermofisher.comlumiprobe.com It is known for its high brightness and photostability. lumiprobe.com

BDP TMR: Spectrally resembles tetramethylrhodamine (B1193902) (TMR), emitting in the orange-red region. thermofisher.commedchemexpress.com

BDP R6G: Corresponds to the spectral properties of Rhodamine 6G, with emission in the yellow-green part of the spectrum. thermofisher.com

The different emission wavelengths of these BDP variants allow for multiplexed imaging, where multiple targets can be visualized simultaneously. This compound, with its longer wavelength emission, is particularly advantageous for cellular imaging due to reduced autofluorescence from biological samples at these wavelengths.

Table 1: Comparative Spectral Properties of BDP Alkyne Variants

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Spectral Similarity |

|---|---|---|---|---|

| BDP FL alkyne | ~503 | ~509 | ~0.97 | Fluorescein (FAM) thermofisher.com |

| BDP R6G alkyne | ~528 | ~547 | - | Rhodamine 6G thermofisher.com |

| BDP TMR alkyne | ~543 | ~569 | - | Tetramethylrhodamine (TMR) thermofisher.com |

| This compound | ~589-592 thermofisher.comjinpanbio.com | ~616-618 thermofisher.comjinpanbio.com | ~0.9 jinpanbio.com | Texas Red (ROX) thermofisher.comlumiprobe.com |

Data compiled from multiple sources. Specific values may vary slightly based on solvent and conjugation state.

The efficiency of bioconjugation, the process of attaching the fluorophore to a biomolecule, can be influenced by the structure of the dye itself. The BDP core is relatively nonpolar and electrically neutral, which can be advantageous. thermofisher.com This property can minimize perturbations to the function of the biomolecule it is labeling. thermofisher.com However, the hydrophobicity of some BDP dyes can lead to aggregation and nonspecific binding in aqueous biological environments.

Spectral Range and Performance Variations Across BDP Variants (e.g., BDP FL, TMR, R6G)

Effect of Alkyne Type on Bioorthogonal Reaction Specificity

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The choice of the alkyne partner in these reactions is critical for ensuring specificity and minimizing off-target effects.

This compound possesses a terminal alkyne, which requires a copper catalyst for efficient reaction with azides (CuAAC). acs.orgmedkoo.com While this reaction is highly efficient, the cytotoxicity of copper has been a concern for live-cell imaging applications. acs.org

To circumvent the need for a catalyst, strained cycloalkynes have been developed for use in SPAAC reactions. acs.org These include:

Dibenzocyclooctyne (DBCO): Known for its high reactivity in SPAAC due to significant ring strain. bldpharm.comnih.gov This high reactivity allows for rapid labeling. nih.gov

Bicyclononyne (BCN): Another popular strained alkyne. While its reaction rate can be lower than DBCO's, it is smaller and less lipophilic, which can be advantageous in certain biological contexts. bldpharm.comnih.gov

Azacyclononyne (BT9N): A less reactive cycloalkyne compared to DBCO and BCN. rsc.org This lower reactivity can be beneficial for intracellular labeling as it has been shown to result in minimal nonspecific binding. rsc.org

Table 2: Comparison of Alkyne Types for Bioorthogonal Ligation

| Alkyne Type | Reaction | Catalyst Required | Relative Reactivity | Key Features |

|---|---|---|---|---|

| Terminal Alkyne (e.g., in this compound) | CuAAC | Yes (Copper) | High (with catalyst) | Small size, stable. researchgate.net |

| Dibenzocyclooctyne (DBCO) | SPAAC | No | Very High nih.gov | Rapid kinetics, but can have off-target reactions. nih.gov |

| Bicyclononyne (BCN) | SPAAC | No | Moderate-High nih.gov | Smaller and less lipophilic than DBCO. bldpharm.com |

A significant challenge in fluorescent labeling is the nonspecific binding of the probe to cellular components, which leads to high background signals and can obscure the true signal from the target. rsc.org The hydrophobicity of many fluorophores, including some BDP derivatives, can contribute to these unwanted interactions. mpg.de

The choice of the cycloalkyne in SPAAC can play a role in minimizing these interactions. For instance, research has shown that the less reactive BT9N derivatives exhibit significantly lower nonspecific affinity towards the intracellular environment compared to the more reactive DBCO and BCN conjugates. rsc.org This suggests that for intracellular imaging, a slower but more specific bioorthogonal reaction may be preferable.

Differentiation of Terminal Alkynes vs. Strained Cycloalkynes (e.g., DBCO, BCN, BT9N)

Rational Design Principles for Enhanced Biocompatibility and Labeling Fidelity

The development of new fluorescent probes is increasingly guided by rational design principles to improve their performance in biological systems. Key considerations include:

Improving Aqueous Solubility: Incorporating hydrophilic functional groups can enhance water solubility, which in turn can minimize nonspecific interactions and improve biocompatibility. rsc.org

Optimizing Photophysical Properties: The chemical structure of a fluorophore can be synthetically tailored to tune its excitation and emission spectra, Stokes shift, and quantum efficiency. rsc.orgnih.gov

Reducing Nonspecific Binding: Strategies such as PEGylation (attaching polyethylene (B3416737) glycol chains) can shield the fluorophore, reducing its interactions with biomolecules and decreasing nonspecific binding. nih.gov

Controlling Reactivity: As discussed with alkynes, tuning the reactivity of the bioorthogonal handle is crucial. The goal is a reaction that is fast enough for the desired application but not so reactive that it engages in off-target reactions. nih.gov

Minimizing Perturbation: The probe should be designed to be as small as possible and to have minimal impact on the structure and function of the biomolecule it is labeling. nih.govnih.gov

By considering these principles, researchers can develop next-generation fluorescent probes, including those based on the BDP TR scaffold, with improved biocompatibility and labeling fidelity for more precise and reliable biological imaging.

Advanced Methodologies and Integration with Complementary Techniques

Multiplexed Imaging Strategies with BDP TR Alkyne

The spectral properties of this compound, with an excitation maximum around 589 nm and an emission maximum at approximately 616 nm, position it within the ROX (Rhodamine X) channel. lumiprobe.comlumiprobe.com This makes it an ideal candidate for multiplexed imaging, where multiple targets are visualized simultaneously within a single sample. The key to successful multiplexing lies in selecting a panel of fluorophores with minimal spectral overlap.

This compound's distinct spectral window allows it to be combined with other fluorescent probes that excite and emit at different wavelengths. For instance, it can be used alongside dyes in the green (e.g., BDP FL, FAM), yellow (e.g., BDP TMR, R6G), and far-red channels (e.g., Cyanine5). alabiolab.ro This enables researchers to label and track several different cellular components or processes in real-time. For example, in plant cell wall imaging, the modular nature of click chemistry allows for the creation of a variety of cell wall stains with different spectral features, facilitating multiplexed imaging with genetically encoded fluorescent markers like mCherry (actin) and RFP (microtubules). biorxiv.org

The process often involves the metabolic or chemical incorporation of an azide-containing analogue into the biomolecule of interest (e.g., proteins, nucleic acids, or glycans). Subsequently, different azide-labeled structures can be "clicked" with spectrally distinct alkyne-functionalized fluorophores, including this compound, to achieve multicolor visualization. This strategy is not limited to microscopy; it is also applicable in techniques like real-time PCR, where dual-labeled probes with a reporter and a quencher are used for sensitive nucleic acid detection. lumiprobe.com

Table 1: Spectrally Compatible Fluorophores for Multiplexing with this compound

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Channel |

| This compound | 589 | 616 | ROX/Texas Red |

| BDP FL Alkyne | 503 | 512 | FAM/Green |

| BDP TMR Alkyne | 545 | 570 | TAMRA/Yellow |

| Cyanine5 Alkyne | ~649 | ~670 | Cy5/Far-Red |

Integration with Mass Spectrometry for Proteomics and Metabolomics

The integration of click chemistry with mass spectrometry (MS) has revolutionized the fields of proteomics and metabolomics by enabling the selective enrichment and identification of specific classes of biomolecules from complex mixtures. nih.gov this compound, while primarily a fluorescent tag, can be a component of this workflow, particularly in methods that combine imaging with subsequent mass spectrometric analysis.

The general workflow for click chemistry-based proteomics involves labeling proteins of interest with a bioorthogonal handle, such as an azide (B81097) or alkyne. nih.gov For example, cells can be treated with an azide-modified metabolic precursor, which is incorporated into newly synthesized proteins or post-translationally modified proteins. After cell lysis, the azide-labeled proteins are reacted with an alkyne-containing tag via CuAAC. This tag is often a dual-function probe containing both a fluorescent reporter (like BDP TR) for in-gel visualization and an affinity handle (like biotin) for enrichment.

Alternatively, and more directly for MS analysis, an alkyne-bearing metabolic precursor is introduced into cells. The alkyne-labeled biomolecules (proteins, lipids, etc.) are then reacted with an azide-containing reporter tag. This tag can be designed to release a specific reporter ion upon fragmentation in the mass spectrometer, aiding in the identification and quantification of the modified peptides or metabolites. uni-muenchen.de

Recent advancements have enabled highly sensitive and robust tracing of alkyne-labeled lipids using a click-chemistry mass spectrometry reporter strategy. springernature.com This approach allows for sample multiplexing and has demonstrated the capacity for time-resolved analysis of glycerolipid metabolism and even single-cell analysis of fatty acid incorporation. springernature.com While this compound itself is not directly detected by the mass spectrometer in these applications, its use in parallel fluorescence-based validation experiments is common. The combination of fluorescence imaging to confirm labeling and localization, followed by mass spectrometry for in-depth identification and quantification, provides a powerful, multi-faceted view of cellular processes. nih.gov

Flow Cytometry Applications of this compound Conjugates

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. The use of fluorescent probes is central to this technology, allowing for the identification and quantification of specific cell populations based on their fluorescence.

This compound conjugates are well-suited for flow cytometry applications due to the dye's brightness and its excitation/emission profile, which is compatible with the laser lines and detection channels commonly found in flow cytometers (e.g., yellow-green or red lasers). The click chemistry-based labeling strategy allows for the specific and covalent attachment of BDP TR to azide-modified targets within or on the surface of cells.

For example, researchers can study cellular proliferation by introducing an azide-modified nucleoside (like EdU-azide) into cells, which gets incorporated into newly synthesized DNA. These cells can then be fixed, permeabilized, and reacted with this compound. The resulting fluorescently labeled cells can be analyzed by flow cytometry to quantify the proportion of cells that were actively dividing during the labeling period. This method can be multiplexed with other fluorescent probes, such as antibodies conjugated to different fluorophores, to simultaneously analyze proliferation in specific cell subpopulations.

Microfluidic Platforms for High-Throughput Screening and Analysis

Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers a platform for high-throughput screening (HTS) and analysis. rsc.org Droplet-based microfluidics, in particular, enables the performance of millions of individual assays in picoliter- to nanoliter-volume droplets, dramatically increasing throughput while reducing reagent consumption. mdpi.comatrandi.com

Fluorescence is the most common readout in droplet-based microfluidic HTS, a technique often referred to as fluorescence-activated droplet sorting (FADS). mdpi.com In a FADS system, droplets containing cells or enzymes are interrogated by a laser, and those exhibiting a desired level of fluorescence are sorted for downstream analysis. The bright and photostable nature of BDP TR makes it an excellent fluorescent reporter for such assays.

The versatility of click chemistry allows for the design of innovative screening assays. For instance, an enzyme library could be screened for activity against a substrate that has been modified with an azide. Upon enzymatic conversion, a product is formed that can then be "clicked" to this compound, generating a fluorescent signal. Droplets containing the most active enzyme variants will exhibit the highest fluorescence and can be selectively sorted. This approach combines the specificity of bioorthogonal chemistry with the immense throughput of microfluidic platforms, accelerating the discovery and engineering of novel enzymes and biomolecules. mdpi.com

Computational and Theoretical Investigations of Bdp Tr Alkyne

Electronic Structure Calculations and Spectroscopic Prediction

Computational quantum chemistry is a powerful tool for understanding the electronic properties of fluorophores like BDP TR alkyne. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to calculate the electronic structure and predict spectroscopic behavior.

Theoretical calculations for the broader family of BODIPY dyes reveal that their intense absorption in the visible region corresponds to the S₀ → S₁ (π → π*) electronic transition. mdpi.com For this compound, the specific substituents on the borondipyrromethene core modulate its electronic properties. The presence of the thiophene (B33073) group and the phenoxy-alkyne moiety influences the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on related BODIPY derivatives show that substituents can reduce the HOMO-LUMO gap, which is crucial for their function as photosensitizers. nih.gov

TD-DFT calculations are particularly effective in predicting the absorption and emission wavelengths. For instance, in a study on 8-ethynyl-BODIPY derivatives, TD-DFT was used to rationalize the hypsochromic (blue) shift observed in the absorption spectrum upon cycloaddition reaction. rsc.org The calculations accurately predicted the shift, attributing it to the perpendicular orientation of the newly formed triazole ring relative to the BODIPY chromophore, which disrupts orbital conjugation. rsc.org Similarly, investigations into other alkyne-substituted BODIPYs have shown that extending the π-conjugation through the alkyne group can lead to a bathochromic (red) shift in the absorption maximum. mdpi.com

Theoretical studies also help elucidate the mechanisms behind the dye's fluorescence properties. For some alkyne-BODIPY systems, intramolecular charge transfer (ICT) has been identified as a key process responsible for enhanced fluorescence intensity in viscous media. researchgate.net

The table below summarizes the key spectral properties of this compound, which are consistent with theoretical predictions for this class of dyes.

| Property | Value | Reference |

| Excitation Maximum (λ_max) | 589 nm | lumiprobe.com |

| Emission Maximum (λ_em) | 616 nm | lumiprobe.com |

| Molar Extinction Coefficient (ε) | 69,000 L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.90 | lumiprobe.com |

| Chemical Formula | C₂₄H₁₈BF₂N₃O₂S | medkoo.com |

| Molecular Weight | 461.29 g/mol | medkoo.com |

Table 1: Spectroscopic and Physical Properties of this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations model the atomic movements over time, providing insights that are not accessible from static quantum chemical calculations.

One area of investigation is the interaction between terminal alkynes and solvent molecules. MD simulations have been used to interpret the unusually broad Raman spectra of alkynes when solvated in specific solvents like triethylamine (B128534). chemrxiv.org These simulations revealed that the terminal alkyne hydrogen interacts strongly with the nitrogen atom of the solvent, leading to distinct populations of associated and non-associated alkynes, which collectively broaden the spectral peak. chemrxiv.org Such studies are critical for understanding how the local environment affects the vibrational and spectroscopic properties of this compound.

| Application Area | Computational Method | Key Findings | Reference |

| Solvent Interactions | Molecular Dynamics (MD) Simulations | Elucidation of strong interactions between the terminal alkyne and solvent molecules, explaining spectroscopic broadening. | chemrxiv.org |

| Excited-State Dynamics | TD-DFT Surface Hopping Molecular Dynamics | Exploration of excited-state lifetimes and the efficiency of intersystem crossing in BODIPY derivatives. | nih.gov |

| Conformational Analysis | Molecular Dynamics (MD) Simulations | Prediction of the conformational flexibility and preferred orientations of the dye within complex environments. | beilstein-journals.org |

Table 2: Applications of Molecular Dynamics Simulations for Alkyne-Substituted BODIPY Dyes.

Rational Design and Virtual Screening of Novel this compound Derivatives

The computational methods described above are instrumental in the rational design of novel this compound derivatives with tailored properties. By predicting how structural modifications will affect the dye's photophysics and reactivity, researchers can focus synthesis efforts on the most promising candidates.

A key strategy in rational design involves enhancing specific functions, such as the ability to act as a photosensitizer in photodynamic therapy. This often requires promoting intersystem crossing (ISC) from the excited singlet state to a triplet state. Computational studies have shown that structural modifications, such as introducing alkyne groups at specific positions, can extend π-conjugation and influence excited-state dynamics. mdpi.com One study demonstrated the rational design of a heavy-atom-free BODIPY-anthracene dyad where the introduction of alkyne groups resulted in a red-shifted absorption and the formation of a long-lived triplet state, a desirable feature for photosensitizers. mdpi.com

Virtual screening is another powerful computational approach where large libraries of potential derivatives are computationally evaluated to identify molecules with desired characteristics. For instance, molecular docking simulations can be used to predict the binding affinity and orientation of a BDP TR derivative within the active site of a target protein. This is particularly relevant for designing targeted fluorescent probes. By screening derivatives with different linkers or functional groups attached to the alkyne terminus, researchers can pre-select compounds that are most likely to succeed in experimental assays.

| Design Strategy | Target Property | Computational Approach | Predicted Outcome | Reference |

| Extend π-Conjugation | Red-shifted Absorption/Emission | DFT/TD-DFT Calculations | Introduction of alkyne groups at the 2 and 6 positions of the BODIPY core leads to a bathochromic shift. | mdpi.com |

| Enhance Intersystem Crossing (ISC) | Increased Triplet State Yield | DFT calculations of Spin-Orbit Coupling (SOC) | Strategic placement of substituents (e.g., halogens, orthogonal groups) can increase SOC and promote ISC. | mdpi.comnih.gov |

| Improve Viscosity Sensing | Fluorescence Enhancement | Theoretical studies of molecular rotation | Design of "molecular rotors" where fluorescence is quenched by rotation but enhanced in viscous media. | researchgate.net |

| Target Specific Biomolecules | High Binding Affinity | Molecular Docking Simulations | Screening of derivatives to predict favorable interactions with a biological target. |

Table 3: Rational Design Strategies for this compound Derivatives.

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Quantum chemical calculations are essential for elucidating the mechanisms of reactions involving this compound. The terminal alkyne group is primarily designed for "click chemistry," a set of highly efficient and specific reactions.

The most common reaction for this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-modified molecule. medkoo.com Quantum chemical methods can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics.

Another important reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs between a strained cyclooctyne (B158145) (like DBCO or BCN) and an azide (B81097), or conversely, between a terminal alkyne and a strained azide, without the need for a copper catalyst. medchemexpress.com Computational studies help explain the high reaction rates of SPAAC by quantifying the degree of ring strain that is released in the transition state.